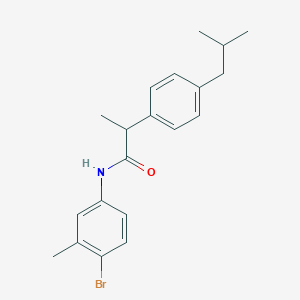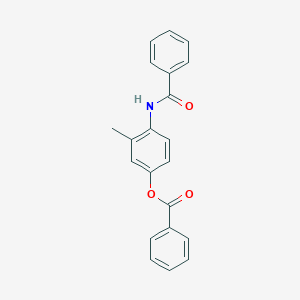
2-(2,4-dichlorophenoxy)-N-(pentan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(pentan-2-yl)acetamide, commonly known as DPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DPAA is a herbicide that acts as a selective inhibitor of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids in plants. However, recent studies have shown that DPAA has several other properties that make it a valuable tool for scientific research.
Mécanisme D'action
DPAA inhibits the activity of acetolactate synthase, which is an enzyme involved in the biosynthesis of branched-chain amino acids in plants. This results in the accumulation of toxic intermediates, leading to the inhibition of plant growth and development. In cancer cells, DPAA inhibits the activity of the enzyme pyruvate dehydrogenase kinase, which plays a crucial role in the regulation of the metabolic switch from oxidative phosphorylation to glycolysis. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DPAA has been shown to have several biochemical and physiological effects. It inhibits the biosynthesis of branched-chain amino acids in plants, leading to the accumulation of toxic intermediates and the inhibition of plant growth and development. In cancer cells, DPAA inhibits the activity of pyruvate dehydrogenase kinase, resulting in the inhibition of cancer cell growth and proliferation. Moreover, DPAA has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DPAA has several advantages as a tool for scientific research. It is a selective inhibitor of acetolactate synthase, which makes it a valuable tool for studying the biosynthesis of branched-chain amino acids in plants. Moreover, it has potential applications in the field of cancer research due to its ability to inhibit the growth of cancer cells. However, DPAA has certain limitations as well. It is a toxic compound that can be hazardous to handle, and its use requires appropriate safety precautions. Moreover, it can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on DPAA. One potential application is in the field of agriculture, where DPAA could be used as a herbicide to control weed growth. Moreover, DPAA could be further investigated as a potential anticancer agent, and its mechanism of action could be elucidated in more detail. Finally, the development of more selective and potent inhibitors of acetolactate synthase could lead to the discovery of new herbicides with greater efficacy and safety.
Méthodes De Synthèse
DPAA can be synthesized by reacting 2,4-dichlorophenol with 2-pentanone in the presence of a base such as potassium carbonate. The resulting product is then treated with N,N-dimethylacetamide dimethyl acetal to obtain DPAA.
Applications De Recherche Scientifique
DPAA has been extensively used in scientific research as a tool to study the biosynthesis of branched-chain amino acids in plants. It has also been used to investigate the role of acetolactate synthase in plant growth and development. Moreover, DPAA has been shown to have potential applications in the field of cancer research due to its ability to inhibit the growth of cancer cells.
Propriétés
Formule moléculaire |
C13H17Cl2NO2 |
|---|---|
Poids moléculaire |
290.18 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C13H17Cl2NO2/c1-3-4-9(2)16-13(17)8-18-12-6-5-10(14)7-11(12)15/h5-7,9H,3-4,8H2,1-2H3,(H,16,17) |
Clé InChI |
QHZPMUZPXKJKJE-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CCCC(C)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



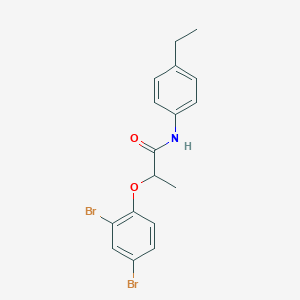
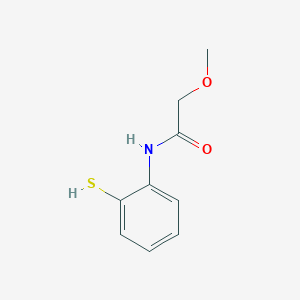
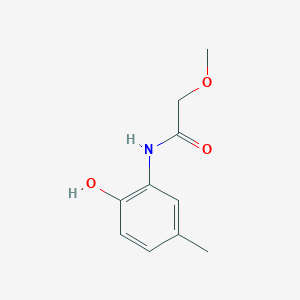
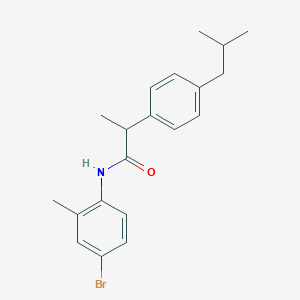
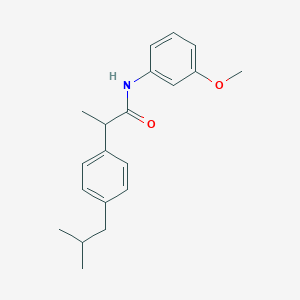

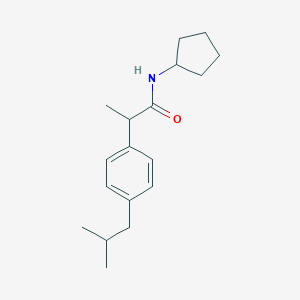

![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
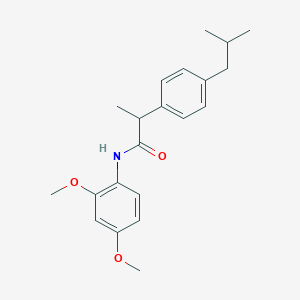
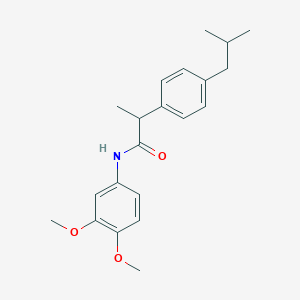
![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)
